3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazin derivative characterized by a fused heterocyclic core. Key structural features include:
- 3,4-Dimethoxyphenyl group at position 3, contributing electron-donating methoxy substituents.
- 3-Methoxypropyl chain at position 9, enhancing lipophilicity compared to shorter alkyl or hydroxylated chains.
- Methyl group at position 2, introducing steric effects that may influence molecular interactions.
This compound belongs to a class of flavonoids modified with oxazin rings, which are known for diverse biological activities, including antiviral, antifungal, and antioxidant properties . Its synthesis involves condensation reactions, as evidenced by similar compounds (e.g., compound 4b in ), yielding moderate to high purity (73% yield) and a melting point of 109–110°C .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-15-22(16-6-8-20(28-3)21(12-16)29-4)23(26)17-7-9-19-18(24(17)31-15)13-25(14-30-19)10-5-11-27-2/h6-9,12H,5,10-11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIFFOBOFLLQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCCOC)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS Number: 1010902-18-7) is a synthetic derivative belonging to the class of oxazines. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound based on available research findings.
- Molecular Formula : CHNO
- Molecular Weight : 425.5 g/mol
- Structure : The compound features a chromeno structure with substituents that may influence its biological activity.
Biological Activity Overview
Research on the biological activity of this compound highlights several key areas:
1. Anticancer Activity
Studies have indicated that derivatives of oxazines can exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, similar compounds have been shown to activate caspase pathways leading to programmed cell death in various cancer cell lines.
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation.
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of this compound have shown promise against several bacterial strains. The presence of methoxy groups in the structure is believed to enhance its interaction with microbial membranes, leading to increased efficacy.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways. |
| Study 2 | Reported anti-inflammatory effects in animal models of arthritis, showing reduced swelling and pain markers after administration of the compound. |
| Study 3 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests. |
The biological activities of this compound are likely mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.
- Cytokine Modulation : Inhibition of TNF-alpha and IL-6 production leading to reduced inflammation.
- Membrane Disruption : Interaction with bacterial membranes causing leakage and cell death.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Methoxy groups (target compound) enhance lipophilicity and stability but reduce antioxidant activity compared to hydroxylated analogs (e.g., compounds in with IC₅₀ values <10 µg/mL for DPPH scavenging) . Fluorinated derivatives () exhibit stronger antiviral activity due to improved bioavailability .
- Alkyl Chain Length: The 3-methoxypropyl chain in the target compound balances lipophilicity and steric effects, unlike longer chains (e.g., 4-hydroxypentyl in ), which may reduce target binding efficiency.
Physical and Spectral Properties
Table 2: Physical Properties
Key Observations:
- Melting Points: Halogenated derivatives (e.g., 4-chlorobenzyl, ) exhibit higher melting points (171–180°C) due to stronger intermolecular forces compared to methoxy-substituted compounds .
- NMR Signals: Methoxypropyl chains in the target compound show distinct methylene signals (δ 1.42–1.50), while fluorinated analogs display characteristic aromatic splitting patterns (e.g., δ 7.15–7.45 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
